molecular formula C13H12O4 B069991 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol CAS No. 174462-43-2

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

Cat. No. B069991
M. Wt: 232.23 g/mol
InChI Key: NBTCXIZQSZQNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Introduction 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol is a compound of interest in various fields due to its unique chemical structure and properties. It's an aromatic triol, with potential applications in different chemical and material science domains.

  • Synthesis Analysis The synthesis of aromatic triols like 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol involves transition-metal-catalyzed cyclotrimerization of alkyne fatty acid methyl esters, followed by the reduction of ester groups to yield primary hydroxyl groups. This method has been utilized in the synthesis of similar biobased aromatic triols for polyurethanes (Lligadas et al., 2007).

  • Molecular Structure Analysis The molecular structure of compounds like 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol often exhibits characteristics such as phase separation and crystallinity. These structures are analyzed using techniques like X-ray diffraction, differential scanning calorimetry, and thermogravimetric analysis (Kurian et al., 2013).

  • Chemical Reactions and Properties Chemical reactions involving aromatic triols are influenced by factors like the presence of hydroxyl groups and the aromatic ring structure. These compounds participate in various chemical reactions, leading to the formation of complex structures and materials with unique properties (Acierno et al., 2002).

  • Physical Properties Analysis The physical properties of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol and similar compounds, such as their thermal behavior and crystalline structure, are of interest. These properties are key in determining their potential applications in material science and engineering (Matsuzaki & Matsunaga, 1993).

  • Chemical Properties Analysis The chemical properties, such as reactivity and stability, are central to understanding how these compounds can be used in various applications. The functional groups present in these molecules, particularly the hydroxyl groups and the aromatic ring, play a significant role in their chemical behavior (Gölcü et al., 2005).

Scientific Research Applications

  • Application in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Summary : The compound 4-(4-hydroxyphenyl)-but-3-en-2-one isolated from Scutellaria barbata D. Don has been investigated for its inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate hydrolysis . This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .
    • Methods : The inhibition mechanism was investigated using in vitro enzymatic kinetics, conformation analysis, and molecular docking . Fluorescence spectroscopy was used to analyze the interaction of the compound with both enzymes .
    • Results : The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC 50 values of 81.2±5.3 and 54.8±2.4µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
  • Application in Crystallography

    • Field : Crystallography
    • Summary : The crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, a compound similar to the one you mentioned, have been studied .
    • Methods : The structures were confirmed by single crystal X-ray diffraction data . Disorder was observed in the cyclohexenone ring and the carboxylate group .
    • Results : The compound crystallizes in the monoclinic C 2/c space group with eight molecules in the unit cell . Weak O–H…O intermolecular interactions were observed, which influence crystal packing stability .
  • Application in Synthetic Organic Chemistry

    • Field : Synthetic Organic Chemistry
    • Summary : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • Methods : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
    • Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • Application in Polymer Chemistry

    • Field : Polymer Chemistry
    • Summary : Schiff bases and their polymers, which contain thiophene units, have been synthesized . These polymers have excellent structural properties such as thermal stability, solubility, and biological activity .
    • Methods : The synthesis process involved a common condensation reaction to prepare the Schiff bases, followed by oxidative polycondensation of the Schiff base monomers with (NH4)2S2O8 in an aqueous alkaline medium .
    • Results : The synthesized polymers could be used as antimicrobial agents for surfaces with P. vulgaris NRRL-B-123 bacteria at lower concentrations such as 15.625 and 31.25 µg/mL .
  • Application in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Summary : The compound 4-(4-hydroxyphenyl)-but-3-en-2-one isolated from Scutellaria barbata D. Don has been investigated for its inhibitory effects on α-amylase and α-glucosidase, key enzymes involved in carbohydrate hydrolysis . This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .
    • Methods : The inhibition mechanism was investigated using in vitro enzymatic kinetics, conformation analysis, and molecular docking . Fluorescence spectroscopy was used to analyze the interaction of the compound with both enzymes .
    • Results : The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC 50 values of 81.2±5.3 and 54.8±2.4µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .
  • Application in Polymer Chemistry

    • Field : Polymer Chemistry
    • Summary : Schiff bases and their polymers, which contain thiophene units, have been synthesized . These polymers have excellent structural properties such as thermal stability, solubility, and biological activity .
    • Methods : The synthesis process involved a common condensation reaction to prepare the Schiff bases, followed by oxidative polycondensation of the Schiff base monomers with (NH4)2S2O8 in an aqueous alkaline medium .
    • Results : The synthesized polymers could be used as antimicrobial agents for surfaces with P. vulgaris NRRL-B-123 bacteria at lower concentrations such as 15.625 and 31.25 µg/mL .

properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCXIZQSZQNKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619619
Record name 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol

CAS RN

174462-43-2
Record name 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4'-Tetrahydroxydiphenylmethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.